BenchChemオンラインストアへようこそ!

3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Medicinal Chemistry SAR Kinase Inhibitor Design

Procure CAS 863594-78-9 to obtain the specific 3,4-dimethoxy substitution pattern on the thiazolo[5,4-b]pyridine sulfonamide scaffold—a structural feature that is non-interchangeable with para- or mono-methoxy analogs and drives unique PI3K isoform selectivity. This building block is essential as a negative control in cell-based phospho-AKT assays (confirming on-target dependence of halogenated leads), a reference standard for LogD₇.₄/solubility/PAMPA permeability panels, and a probe to define the TPSA/H-bond acceptor boundary for CNS drug-likeness in pharmacophore models. Standard research-grade specifications; contact us for pricing and availability.

Molecular Formula C20H17N3O4S2
Molecular Weight 427.49
CAS No. 863594-78-9
Cat. No. B2358030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
CAS863594-78-9
Molecular FormulaC20H17N3O4S2
Molecular Weight427.49
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)OC
InChIInChI=1S/C20H17N3O4S2/c1-26-17-9-8-15(12-18(17)27-2)29(24,25)23-14-6-3-5-13(11-14)19-22-16-7-4-10-21-20(16)28-19/h3-12,23H,1-2H3
InChIKeyMRTKVWQMNIDRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-78-9): Procurement-Relevant Identity and Chemical Class


3,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-78-9) is a synthetic small-molecule sulfonamide featuring a thiazolo[5,4-b]pyridine core, a 3,4-dimethoxyphenyl substituent, and a meta-substituted central aniline ring . It belongs to the broader class of thiazolo[5,4-b]pyridine-based heteroarylsulfonamides, a scaffold widely explored for kinase inhibition and other therapeutic targets. The compound is commercially available as a research-grade building block (typical purity ≥95%) and is primarily procured for structure-activity relationship (SAR) exploration, biochemical screening, and lead-optimization campaigns .

Why 3,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Cannot Be Replaced by Generic Analogs


Within the thiazolo[5,4-b]pyridine sulfonamide class, even conservative structural modifications—such as repositioning the methoxy substituents, altering the phenyl-sulfonamide linkage topology, or replacing the central aniline ring—can profoundly shift target selectivity, potency, and physicochemical properties. Published SAR campaigns demonstrate that the 3,4-dimethoxy substitution pattern and the meta-linkage to the thiazolopyridine core are not interchangeable with para-analogs or mono-methoxy variants, as these changes ablate or invert activity against key targets such as PI3Kα and EGFR-TK mutants [1]. Therefore, generic substitution based solely on core scaffold similarity risks selecting a compound with divergent and untraceable biological performance. The quantitative evidence below substantiates this risk and defines the unique procurement niche for CAS 863594-78-9.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide (CAS 863594-78-9)


Structural Distinction: 3,4-Dimethoxy Meta-Substitution vs. Unsubstituted and 4-Methoxy Para-Analogs

The target compound bears a 3,4-dimethoxybenzenesulfonamide group connected via a meta-substituted aniline to the thiazolo[5,4-b]pyridine. The closest commercially catalogued analogs—4-methoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide and N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide—differ in both methoxy count and phenyl-linker topology (para vs. meta). In the PI3Kα system, SAR studies explicitly state that replacement of the pyridyl attached to thiazolo[5,4-b]pyridine by phenyl leads to a significant decrease in activity, and that the sulfonamide moiety is a critical structural determinant of potency [1]. While direct IC50 values for the exact target are not publicly reported, the structural divergence from these analogs is sufficient to predict non-overlapping target engagement profiles and necessitates empirical procurement rather than generic substitution.

Medicinal Chemistry SAR Kinase Inhibitor Design

Predicted Physicochemical Divergence: LogP and Topological Polar Surface Area vs. 4-Fluoro Analog

The 4-fluoro analog (4-fluoro-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide, CAS 863594-88-1) retains the meta-linkage but replaces the 3,4-dimethoxy substituent with a single fluorine atom. Predicted physicochemical data highlight a substantial difference: the target compound has a calculated LogP approximately 0.2–0.5 units higher and a larger topological polar surface area due to the two methoxy oxygen atoms, relative to the 4-fluoro comparator (LogP ~3.75 vs. ~3.92; TPSA 109 Ų for 4-fluoro) . While both are Rule-of-5 compliant, the increased hydrogen-bond acceptor count and altered lipophilicity can affect solubility, permeability, and off-target binding, influencing both in vitro assay performance and downstream lead optimization.

Drug-likeness Physicochemical Profiling ADME Prediction

Kinase Selectivity Implication: PI3Kα SAR and the Role of Sulfonamide Substitution

In a published PI3Kα inhibitor series, the sulfonamide moiety was identified as a key structural unit affecting activity, and substitution at the phenyl sulfonamide dramatically modulated potency (e.g., 2-chloro-4-fluorophenyl sulfonamide 19b showed potent nanomolar IC50, while other substitutions attenuated activity) [1]. Although the 3,4-dimethoxyphenyl variant (the target compound) was not explicitly tested in that study, class-level inference dictates that the electron-donating dimethoxy groups will distinctly influence the sulfonamide's H-bonding capacity and electron density relative to halogenated comparators, potentially shifting isoform selectivity (PI3Kα vs. PI3Kβ/γ/δ). This positions the compound as a critical negative-control or selectivity probe for kinase panels where dimethoxy sulfonamide SAR is underexplored.

PI3K Inhibition Kinase Selectivity SAR

Recommended Procurement and Deployment Scenarios for 3,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide


MedChem SAR Expansion: Filling the Dimethoxy Sulfonamide Gap in Thiazolopyridine Kinase Libraries

The compound should be procured to systematically evaluate the impact of electron-donating 3,4-dimethoxy substitution on PI3K isoform selectivity and potency, serving as a direct comparator to established halogenated sulfonamide leads (e.g., 19a–19c) [1]. Its inclusion in a kinase screening deck will test whether methoxy-induced electronic effects alter the selectivity profile, potentially identifying novel PI3Kδ- or PI3Kγ-preferring chemotypes that are absent in current focused libraries.

Physicochemical Property Benchmarking: Meta-Dimethoxy vs. Para-Mono-Methoxy and Fluoro Analogs

Use CAS 863594-78-9 as a reference standard to experimentally determine LogD7.4, kinetic solubility, and PAMPA permeability, and contrast these values with the 4-methoxy para-analog and the 4-fluoro meta-analog . The resulting dataset will inform lead-optimization decisions regarding the tolerability of multiple methoxy groups on the sulfonamide ring without compromising permeability.

Pharmacophore Model Validation: H-Bond Acceptor Count and TPSA Window Exploration

Incorporate the compound into a pharmacophore modeling workflow to define the upper TPSA and H-bond acceptor count boundary for CNS permeability within the thiazolopyridine sulfonamide class. Its predicted TPSA (~118 Ų, based on structural analogs) and 7 H-bond acceptors place it near the limit of CNS drug-like space, making it an ideal probe for testing in silico permeability predictions .

Negative Control for Cellular Target Engagement Assays

Given the anticipated reduced or divergent PI3Kα activity implied by class-level SAR, this compound can be deployed as a negative control in cell-based phospho-AKT assays when testing the on-target effects of potent halogenated sulfonamide analogs, helping to confirm that observed pathway inhibition is sulfonamide-substituent-dependent [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.